molecular formula C6H13NO2S B8815154 Methyl DL-methionate CAS No. 21691-49-6

Methyl DL-methionate

Cat. No. B8815154
Key on ui cas rn: 21691-49-6
M. Wt: 163.24 g/mol
InChI Key: UIHPNZDZCOEZEN-UHFFFAOYSA-N
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Patent
US03976680

Procedure details

Similarly to Example 45 but using methyl DL-methioninate (10.033 g., 61.5 mmole) and (+)-tartaric acid (9.506 g., 63.4 mmole, 1.03 equiv.) in dried methanol (50 ml., i.e. 20% ester concentration) and adding anisaldehyde (7.5 ml., 8.43 g., 61.9 mmole, 1 equiv.) and stirring for 44 hours to give methyl L-methioninate (+)-hemitartrate (11.208 g., 58%), [α]D21 + 28.8° (c 3.038, H2O).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.033 g
Type
reactant
Reaction Step Two
Quantity
9.506 g
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].C(O)(=O)C(C(C(O)=O)O)O.COC1C=CC(C=O)=CC=1.O>CO>[NH2:1][C@H:2]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:4][S:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
10.033 g
Type
reactant
Smiles
NC(CCSC)C(=O)OC
Step Three
Name
Quantity
9.506 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring for 44 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
product
Smiles
N[C@@H](CCSC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.208 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03976680

Procedure details

Similarly to Example 45 but using methyl DL-methioninate (10.033 g., 61.5 mmole) and (+)-tartaric acid (9.506 g., 63.4 mmole, 1.03 equiv.) in dried methanol (50 ml., i.e. 20% ester concentration) and adding anisaldehyde (7.5 ml., 8.43 g., 61.9 mmole, 1 equiv.) and stirring for 44 hours to give methyl L-methioninate (+)-hemitartrate (11.208 g., 58%), [α]D21 + 28.8° (c 3.038, H2O).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.033 g
Type
reactant
Reaction Step Two
Quantity
9.506 g
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:4][S:5][CH3:6].C(O)(=O)C(C(C(O)=O)O)O.COC1C=CC(C=O)=CC=1.O>CO>[NH2:1][C@H:2]([C:7]([O:9][CH3:10])=[O:8])[CH2:3][CH2:4][S:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
10.033 g
Type
reactant
Smiles
NC(CCSC)C(=O)OC
Step Three
Name
Quantity
9.506 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring for 44 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
44 h
Name
Type
product
Smiles
N[C@@H](CCSC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.208 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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